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Compound of Interest

Compound Name: Methyltartronic acid

Cat. No.: B1607460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for
methyltartronic acid (also known as 2-hydroxy-2-methylpropanedioic acid). Due to the limited
availability of experimentally derived nuclear magnetic resonance (NMR) data in the public
domain, this document presents a combination of experimental and predicted spectroscopic
information. The content is structured to be a valuable resource for researchers, scientists, and
professionals in drug development who require a comprehensive understanding of the
analytical profile of this compound.

Chemical Structure

Methyltartronic acid is a C4-dicarboxylic acid with a hydroxyl and a methyl group attached to
the alpha-carbon. Its chemical formula is C4aHeOs, and it has a molecular weight of 134.0874
g/mol .[1]

Figure 1: Chemical structure of methyltartronic acid.

Spectroscopic Data

The following sections provide available spectroscopic data for methyltartronic acid, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1607460?utm_src=pdf-interest
https://www.benchchem.com/product/b1607460?utm_src=pdf-body
https://www.benchchem.com/product/b1607460?utm_src=pdf-body
https://webbook.nist.gov/cgi/formula?ID=C595982&Mask=200
https://www.benchchem.com/product/b1607460?utm_src=pdf-body
https://www.benchchem.com/product/b1607460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental *H and 3C NMR data for methyltartronic acid are not readily available in the
surveyed scientific literature and databases. Therefore, predicted NMR data is provided below
as an estimation of the expected chemical shifts. These predictions are based on
computational algorithms and should be used as a guide for spectral interpretation.

Table 1: Predicted *H and 3C NMR Data for Methyltartronic Acid

Predicted Chemical Shift

Spectrum Atom
(ppm)
H NMR -CHs =15
-OH (hydroxyl) Variable
-COOH Variable (typically >10)
13C NMR -CHs ~20
C (quaternary) ~75
-COOH ~175

Note: The chemical shifts of hydroxyl and carboxylic acid protons are highly dependent on the
solvent, concentration, and temperature and are therefore variable.

Infrared (IR) Spectroscopy

The infrared spectrum of DL-methyltartronic acid is available from the NIST WebBook. The
characteristic absorption bands are summarized in the table below.

Table 2: Infrared (IR) Spectroscopy Data for Methyltartronic Acid

Wavenumber (cm—1) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (carboxylic acid)
~3400 Broad O-H stretch (hydroxyl)
~1730 Strong C=0 stretch (carboxylic acid)
1000-1300 Medium C-O stretch
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Mass Spectrometry (MS)

While the mass spectrum of the free methyltartronic acid is not readily available, the mass

spectrum of its trimethylsilyl (TMS) derivative has been reported. This is common for polar

molecules containing hydroxyl and carboxylic acid groups to improve their volatility for gas

chromatography-mass spectrometry (GC-MS) analysis.

Table 3: Mass Spectrometry Data for Trimethylsilylated Methyltartronic Acid

m/z Interpretation

[M-15]* (Loss of a methyl group from a TMS
group)

335

Note: 'M' represents the molecular ion of the trimethylsilylated derivative.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small,

polar organic acid like methyltartronic acid.

NMR Spectroscopy (General Protocol)

Sample Preparation: Dissolve an accurately weighed sample (typically 1-10 mg) in a suitable
deuterated solvent (e.g., D20, DMSO-ds, or CD30D) in an NMR tube. The choice of solvent
is critical as the acidic protons may exchange with deuterium in D20, causing their signals to
disappear.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. For 13C
NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key
parameters to set include the number of scans, relaxation delay, and spectral width.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the spectrum. Phase and baseline corrections are then applied. Chemical shifts are
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referenced to an internal standard (e.g., TMS or a residual solvent peak).

Infrared (IR) Spectroscopy (General Protocol)

Sample Preparation: For a solid sample like methyltartronic acid, the KBr pellet method is
common. A small amount of the sample is finely ground with dry potassium bromide (KBr)
and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared if the
sample is soluble in a volatile solvent.

Background Spectrum: Record a background spectrum of the empty sample compartment or
the pure KBr pellet.

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

Data Analysis: The background is automatically subtracted from the sample spectrum to
yield the final IR spectrum. The positions and intensities of the absorption bands are then

analyzed.

Mass Spectrometry (GC-MS of Derivatized Sample -
General Protocol)

Derivatization: To a known amount of the dry sample, add a derivatizing agent (e.g., N,O-
Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine). Heat the
mixture to ensure complete reaction.

GC Separation: Inject a small volume of the derivatized sample into the gas chromatograph.
The sample is vaporized and carried by an inert gas through a capillary column, which
separates the components based on their boiling points and interactions with the column's
stationary phase.

MS Analysis: As the components elute from the GC column, they enter the mass
spectrometer. In the ion source (commonly using electron ionization - El), the molecules are
fragmented into ions. These ions are then separated by their mass-to-charge ratio (m/z) by
the mass analyzer and detected.

Data Interpretation: The resulting mass spectrum shows the relative abundance of the
different fragment ions, which can be used to determine the molecular weight and structure
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of the analyte.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.

General Spectroscopic Analysis Workflow
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Figure 2: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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